Verrillin
CAS No.:
Cat. No.: VC1883670
Molecular Formula: C20H24O8
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24O8 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | (1S,4S,5S,8S,9S,11R,12R,15S,17R,18S,20S)-4,17-dihydroxy-3,8,17-trimethyl-6,14,19,21-tetraoxahexacyclo[9.7.1.11,4.112,15.05,9.018,20]henicos-2-ene-7,13-dione |
| Standard InChI | InChI=1S/C20H24O8/c1-7-5-19-14-12-11(6-18(14,3)23)25-17(22)13(12)10(27-19)4-9-8(2)16(21)26-15(9)20(7,24)28-19/h5,8-15,23-24H,4,6H2,1-3H3/t8-,9-,10+,11-,12+,13-,14-,15-,18+,19-,20-/m0/s1 |
| Standard InChI Key | YJMXTIIUVZBPPQ-CRVPYZTRSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2C[C@@H]3[C@H]4[C@H]5[C@H](C[C@@]([C@H]5[C@]6(O3)C=C([C@@]([C@H]2OC1=O)(O6)O)C)(C)O)OC4=O |
| Canonical SMILES | CC1C2CC3C4C5C(CC(C5C6(O3)C=C(C(C2OC1=O)(O6)O)C)(C)O)OC4=O |
Introduction
Chemical Structure and Properties
Molecular Composition and Identity
Verrillin is represented by the molecular formula C₂₀H₂₄O₈ with a molecular weight of 392.4 g/mol . Its IUPAC name is (1S,4S,5S,8S,9S,11R,12R,15S,17R,18S,20S)-4,17-dihydroxy-3,8,17-trimethyl-6,14,19,21-tetraoxahexacyclo[9.7.1.1¹,⁴.1¹²,¹⁵.0⁵,⁹.0¹⁸,²⁰]henicos-2-ene-7,13-dione . This lengthy systematic name reflects the compound's complex polycyclic structure with multiple stereocenters and functional groups.
Physical and Chemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 392.4 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | -0.3 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 8 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 392.14711772 Da | Computed by PubChem 2.1 |
The compound is characterized by its relatively high oxygen content, with eight oxygen atoms present in its structure, contributing to its moderately hydrophilic nature as indicated by its slightly negative XLogP3 value of -0.3 . The absence of rotatable bonds indicates a rigid structure, which is consistent with its polycyclic nature.
Structural Features
Verrillin possesses a complex hexacyclic structure based on a modified cembrane skeleton. Its core structure includes a unique oxidative ring contraction across the C7 and C11 positions of the original 14-membered cembrane ring, resulting in what is known as the verrillane core . This structural transformation represents a key biosynthetic step that distinguishes verrillin from its cembrane precursors.
The compound contains multiple stereocenters, with a specific (1S,4S,5S,8S,9S,11R,12R,15S,17R,18S,20S) stereochemical configuration that plays a crucial role in its three-dimensional structure and potentially in its biological activities . The molecule also features two hydroxyl groups at positions C4 and C17, contributing to its hydrogen bonding capabilities .
Biosynthetic Origins and Natural Occurrence
Natural Sources
Verrillin has been reported in the gorgonian octocoral Antillogorgia bipinnata, a marine invertebrate found in Caribbean waters . Like many other complex marine natural products, verrillin is produced in relatively small quantities, which presents challenges for both isolation and bioactivity studies.
Biosynthetic Pathway
The biosynthesis of verrillin and related polycyclic diterpenes is believed to begin with the synthesis of cembrane precursors from geranylgeranyl diphosphate (GGPP) . The cembrane skeleton undergoes various oxidative modifications to produce furanobutenolide-based cembrane intermediates such as bipinnatin J (5) and bipinnatin G (6) .
The transformation of these furanobutenolide cembranes into verrillin involves a key oxidative ring contraction across the C7 and C11 positions, leading to the formation of the verrillane carbon skeleton . This process represents a crucial branch point in the biosynthesis of various polycyclic diterpenes from common cembrane precursors.
Table 2: Biosynthetic Relationship Between Verrillin and Related Compounds
| Compound | Skeleton Type | Key Structural Transformation |
|---|---|---|
| Bipinnatin J | Furanocembrane | Precursor with 14-membered ring |
| Verrillin | Verrillane | Ring contraction across C7-C11 |
| Bielschowskysin | Bielschowskyane | Additional ring contraction across C6-C12 |
| Plumarellide | Plumarane | Additional ring contraction across C6-C14 |
Synthetic Studies Toward Verrillin
Synthetic Challenges
The complex structure of verrillin presents significant challenges for total synthesis, including its polycyclic framework, multiple stereocenters, and densely functionalized core. These challenges have driven synthetic chemists to develop innovative approaches for constructing the verrillin skeleton.
Synthesis of Furanoverrillin
One of the most significant advances in the synthetic studies of verrillin is the stereoselective synthesis of furanoverrillin (5), a highly functionalized core of verrillin, reported by researchers in 2013 . This approach represents a critical step toward the total synthesis of verrillin and related compounds.
The synthetic strategy involved constructing a bicyclic lactone (17) prior to performing a 10-membered ring macrocyclization . This approach allowed for the efficient assembly of the complex polycyclic framework while maintaining control over the stereochemistry of the multiple chiral centers.
Key Synthetic Transformations
During the synthesis of furanoverrillin, researchers observed that the presence of a C4 methyl group on the furan ring significantly increased its susceptibility to oxidative decomposition . This observation has important implications for understanding the role of the C4 methyl group in the oxidative rearrangements that lead to the diverse array of polycyclic cembranes found in nature.
The macrocyclization step in the synthesis proved challenging, with modest yields reported in converting intermediates 22a and 22b to 24a and 5, respectively . The researchers found that changing the solvent from THF to DMF greatly improved the reaction outcome, affording furanoverrillin (5) together with its C13 α-isomer 24a in a combined yield of 30% .
Table 3: Key Synthetic Transformations in the Synthesis of Furanoverrillin
| Transformation | Starting Material | Product | Conditions | Yield |
|---|---|---|---|---|
| Macrocyclization | Compounds 22a and 22b | Furanoverrillin (5) and its C13 α-isomer 24a | DMF | 30% combined yield |
| Deoxygenation | Compounds 5 and 24a | Deoxygenated products 30a and 30b | Triethylsilane, trifluoroacetic acid | ~40% |
| MOM Deprotection | Compounds 30a and 30b | Alcohols 32a and 32b | Acid-induced, microwave conditions | 72% average |
The synthesis of furanoverrillin represents a significant achievement, producing the entire carbon framework of verrillin and allowing for further functionalization toward the natural product and structurally related compounds .
| Compound | Structural Relationship to Verrillin | Reported Bioactivities |
|---|---|---|
| Bielschowskysin | Shares verrillane core with additional C6-C12 cyclization | Antimalarial activity against P. falciparum; Anticancer activity against lung and renal cancer cells |
| Plumarellide | Shares verrillane core with additional C6-C14 cyclization | Moderate hemolytic activity in mice (50% hemolysis at 140 μM) |
| Ineleganolide | Related polycyclic diterpene | Cytotoxicity against P-388 cancer cells (ED₅₀ 3.82 μg/ml) |
| Verrillin | - | Not extensively studied |
The structural similarities between verrillin and these bioactive compounds suggest that verrillin may also possess interesting biological properties, particularly in the areas of antimalarial, anticancer, or hemolytic activities.
Current Research and Future Directions
Future Research Opportunities
These gaps present several promising avenues for future research:
Table 5: Future Research Directions for Verrillin Studies
| Research Area | Specific Objectives | Potential Impact |
|---|---|---|
| Total Synthesis | Complete the total synthesis of verrillin | Enable access to larger quantities for biological testing; allow for creation of structural analogs |
| Bioactivity Studies | Comprehensive screening for antimalarial, anticancer, and other activities | Identify potential therapeutic applications |
| Biosynthetic Studies | Elucidate the precise enzymatic pathways involved in verrillin biosynthesis | Enable biomimetic synthesis approaches; inform bioprospecting efforts |
| Structure-Activity Relationships | Systematic modification of the verrillin structure to identify pharmacophores | Guide the development of simplified analogs with improved properties |
Recent advances in synthetic methodology, particularly the successful synthesis of the furanoverrillin core, provide a solid foundation for future efforts toward the total synthesis of verrillin . Similarly, the increasing interest in marine natural products as sources of novel pharmaceuticals creates a favorable environment for expanded biological studies of verrillin and related compounds.
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